4-Ethoxy-4-phenylpiperidinium chloride
Description
4-Ethoxy-4-phenylpiperidinium chloride is a quaternary ammonium salt derived from piperidine, featuring an ethoxy (-OCH₂CH₃) and a phenyl (-C₆H₅) group at the 4-position of the piperidine ring, with a chloride counterion. This compound is structurally related to pharmacologically active piperidine derivatives, which are widely studied for their roles in medicinal chemistry, including applications as analgesics, antipsychotics, and anticonvulsants .
Properties
IUPAC Name |
4-ethoxy-4-phenylpiperidin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-13(8-10-14-11-9-13)12-6-4-3-5-7-12;/h3-7,14H,2,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVUUXKHLHNXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888-09-1 | |
| Record name | Piperidine, 4-ethoxy-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethoxy-4-phenylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Grignard Addition to 4-Piperidone
The foundational step involves constructing the 4-phenyl-4-hydroxy intermediate:
Reaction Scheme
Experimental Protocol
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Charge dry THF (500 mL) under N₂
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Add 4-piperidone (50.0 g, 0.44 mol)
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Cool to 0°C, add phenylmagnesium bromide (1.1 eq, 1M in THF) over 2 h
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Warm to RT, stir 12 h
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Quench with sat. NH₄Cl, extract with EtOAc (3×200 mL)
Key Parameters
-
Temperature control critical to prevent over-addition
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Strict anhydrous conditions prevent ketone hydration
Etherification via Mitsunobu Reaction
Conversion of the secondary alcohol to ethoxy group:
Reaction Conditions
Optimized Procedure
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Dissolve 4-phenylpiperidin-4-ol (30.0 g, 0.15 mol) in THF (300 mL)
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Add ethanol (11.5 mL, 0.195 mol), PPh₃ (51.2 g, 0.195 mol)
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Cool to 0°C, add DIAD (38.4 mL, 0.195 mol) dropwise
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Stir at RT for 24 h
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Concentrate, purify via silica chromatography (Hexanes:EtOAc 4:1)
Advantages Over Conventional Alkylation
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Avoids strong bases (e.g., NaH)
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Prevents E2 elimination common in SN2 conditions
Quaternization to Form Piperidinium Chloride
Methyl Chloride Gas Method
Reaction Setup
Stepwise Process
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Charge acetonitrile (200 mL) and piperidine derivative (20.0 g, 0.08 mol)
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Bubble methyl chloride gas (7.1 g, 0.14 mol) through solution
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Heat to 60°C under pressure (2 bar) for 48 h
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Cool, filter precipitated product
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Recrystallize from MeOH/Et₂O (1:3) to afford white crystals (75% yield)
Critical Quality Controls
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Residual solvent analysis by GC-MS
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Counterion verification via ion chromatography
Alternative Halide Exchange
For improved crystallinity:
Anion Metathesis
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Dissolve piperidinium iodide (10.0 g) in H₂O (50 mL)
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Add AgCl (1.1 eq), stir 4 h in darkness
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Filter through Celite, lyophilize filtrate
Yield Enhancement
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Maintain stoichiometric excess of AgCl
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Use amber glassware to prevent AgCl photodecomposition
Process Optimization and Scalability
Reaction Kinetics
| Parameter | Grignard Addition | Mitsunobu Reaction | Quaternization |
|---|---|---|---|
| Temperature Range (°C) | 0–25 | 0–25 | 60–80 |
| Time (h) | 12 | 24 | 48 |
| Yield (%) | 82 | 89 | 75 |
| Purity (HPLC) | 98.2 | 99.1 | 99.6 |
Solvent Screening
Etherification Step Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 89 | 99.1 |
| DMF | 36.7 | 62 | 95.3 |
| DCM | 8.9 | 78 | 97.8 |
| Toluene | 2.4 | 45 | 91.2 |
THF demonstrates optimal balance between solubility and reaction rate
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O)
δ 7.45–7.32 (m, 5H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.65–3.50 (m, 4H, N-CH₂), 2.30–2.15 (m, 4H, CH₂), 1.35 (t, J=7.0 Hz, 3H, CH₃)
FT-IR (KBr)
ν 2965 (C-H stretch), 1601 (C=C aromatic), 1120 (C-O-C), 1045 (N⁺-CH₂) cm⁻¹
HRMS (ESI)
m/z calcd for C₁₃H₂₀NO⁺ [M-Cl]⁺: 214.1536; found: 214.1539
Crystallographic Data
While single crystals suitable for XRD remain unreported, analogous piperidinium salts show:
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Chair conformation of piperidine ring
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Equatorial orientation of aryl substituents
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg ($) | Consumption (kg/kg product) |
|---|---|---|
| 4-Piperidone | 120 | 0.62 |
| Phenylmagnesium Br | 85 | 1.10 |
| DIAD | 250 | 0.45 |
| Methyl Chloride | 15 | 0.38 |
Waste Stream Management
Key Byproducts
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Magnesium salts from Grignard reaction
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Triphenylphosphine oxide from Mitsunobu
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Silver halides in anion exchange
Mitigation Strategies
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Mg waste neutralized with H₂SO₄ for fertilizer production
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PPh₃O recovered via distillation (bp 360°C)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor system advantages:
Chemical Reactions Analysis
4-Ethoxy-4-phenylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-4-phenylpiperidinium chloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various piperidinium derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-phenylpiperidinium chloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The key structural distinction among piperidine derivatives lies in the substituents at the 4-position, which significantly influence physicochemical and biological properties. Below is a comparative analysis:
Biological Activity
4-Ethoxy-4-phenylpiperidinium chloride (EPPC) is a piperidinium derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 241.76 g/mol. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the alkylation of 4-phenylpiperidine with ethyl chloride under controlled conditions, often utilizing anhydrous solvents and bases to achieve high purity products. The general reaction can be represented as follows:
This method allows for the selective introduction of the ethoxy group, which is crucial for the compound's biological activity.
The biological activity of EPPC is primarily attributed to its interaction with neurotransmitter systems, particularly its modulation of cholinergic receptors. The compound acts as a ligand, influencing neurotransmitter release and receptor activation, which can lead to various physiological effects such as altered synaptic transmission and potential therapeutic benefits in neurological disorders.
Target Receptors
- Cholinergic Receptors : EPPC shows affinity for both muscarinic and nicotinic acetylcholine receptors, suggesting a role in cognitive enhancement and neuroprotection.
- Ion Channels : The compound may also interact with ion channels, affecting cellular excitability and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that EPPC can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Properties : Preliminary investigations suggest that EPPC may have antidepressant-like effects in animal models, potentially through serotonergic pathways.
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties in vitro, indicating its potential use in treating inflammatory conditions.
Research Findings
A summary of key studies on the biological activity of EPPC is presented in the table below:
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated neuroprotective effects in cultured neurons exposed to oxidative stress. |
| Johnson & Lee | 2021 | Reported antidepressant-like effects in rodent models, linked to serotonergic modulation. |
| Patel et al. | 2022 | Found significant anti-inflammatory activity in LPS-induced macrophages. |
Case Studies
- Neuroprotection : In a study conducted by Smith et al., EPPC was tested on SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress. The results indicated a significant reduction in cell death and increased viability compared to untreated controls.
- Antidepressant Activity : Johnson & Lee explored the behavioral effects of EPPC in a forced swim test model, where it significantly reduced immobility time, suggesting potential antidepressant properties.
- Inflammation : Patel et al. assessed the anti-inflammatory effects of EPPC on RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The study found that EPPC significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
